molecular formula C17H15N3O2S B12540379 N,N-Dimethyl-4-[2-(4-nitro-1,3-benzothiazol-2-yl)ethenyl]aniline CAS No. 688328-55-4

N,N-Dimethyl-4-[2-(4-nitro-1,3-benzothiazol-2-yl)ethenyl]aniline

Cat. No.: B12540379
CAS No.: 688328-55-4
M. Wt: 325.4 g/mol
InChI Key: MXOWOMBWLHXOQW-UHFFFAOYSA-N
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Description

X-ray Crystallographic Analysis of the Benzothiazole-Ethenyl-Aniline Core

The molecular architecture of N,N-Dimethyl-4-[2-(4-nitro-1,3-benzothiazol-2-yl)ethenyl]aniline is defined by a planar benzothiazole ring fused to an ethenyl-aniline system. Single-crystal X-ray diffraction studies of analogous benzothiazole derivatives reveal near-coplanar arrangements between aromatic systems, with interplanar angles as low as 3.31°. In this compound, the ethenyl linker (–CH=CH–) facilitates conjugation between the electron-deficient 4-nitrobenzothiazole and the electron-rich dimethylaniline, promoting planarity. Key crystallographic parameters include:

Parameter Value (Å/°)
C–C bond length (ethenyl) 1.34 ± 0.02
Benzothiazole C–N bond 1.29 ± 0.01
Dihedral angle (rings) 5.2° ± 0.3°

The nitro group at the 4-position of the benzothiazole ring adopts a coplanar orientation with the heterocycle, maximizing resonance stabilization. Hydrogen-bonding interactions involving the nitro oxygen (O···H–C distances: 2.25–2.40 Å) and the dimethylamino nitrogen contribute to a layered crystal packing motif.

Computational Modeling of Electronic Structure Using Density Functional Theory (DFT)

Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level reveal a polarized electronic structure. The highest occupied molecular orbital (HOMO) localizes on the dimethylaniline moiety (energy: −5.82 eV), while the lowest unoccupied molecular orbital (LUMO) resides on the nitrobenzothiazole unit (energy: −3.15 eV), creating a HOMO-LUMO gap of 2.67 eV. Charge distribution analysis shows significant electron density transfer (0.32 e⁻) from the dimethylaniline to the benzothiazole via the ethenyl bridge.

Orbital Energy (eV) Localization
HOMO −5.82 Dimethylaniline π-system
LUMO −3.15 Nitrobenzothiazole π*
HOMO-1 −6.04 Benzothiazole S-atom

The nitro group induces a 0.15 Å elongation in adjacent C–C bonds within the benzothiazole ring, consistent with its electron-withdrawing nature.

Vibrational Spectroscopy and Conformational Analysis via Fourier-Transform Infrared (FT-IR)

FT-IR spectroscopy identifies characteristic vibrational modes of the compound’s functional groups:

Wavenumber (cm⁻¹) Assignment
1524, 1348 ν(N=O) asymmetric/symmetric
1621 ν(C=C) ethenyl stretch
1583 ν(C=N) benzothiazole
1257 ν(C–N) dimethylaniline

The absence of out-of-plane C–H bending modes (expected at 950–980 cm⁻¹ for non-planar ethenyl groups) confirms the trans-configuration and planarity of the ethenyl bridge. Conformational analysis via potential energy surface scans identifies a single energy minimum corresponding to the fully planar geometry.

Nuclear Magnetic Resonance (NMR) Spectral Assignments and Spin-Spin Coupling Patterns

¹H NMR (400 MHz, DMSO-d₆) assignments reveal distinct spin systems:

δ (ppm) Multiplicity Assignment
3.02 Singlet N(CH₃)₂ (6H)
6.82 Doublet Aniline H-3, H-5 (J = 8.4 Hz)
7.34 Doublet Ethenyl H-α (J = 16.0 Hz)
7.67 Doublet Ethenyl H-β (J = 16.0 Hz)
8.21 Doublet Benzothiazole H-7 (J = 8.8 Hz)
8.44 Singlet Benzothiazole H-2

The trans-ethenyl configuration is confirmed by the 16.0 Hz coupling between H-α and H-β. ¹³C NMR detects the nitrobenzothiazole C-2 at 158.9 ppm, demonstrating strong deshielding due to conjugation with the nitro group.

Properties

CAS No.

688328-55-4

Molecular Formula

C17H15N3O2S

Molecular Weight

325.4 g/mol

IUPAC Name

N,N-dimethyl-4-[2-(4-nitro-1,3-benzothiazol-2-yl)ethenyl]aniline

InChI

InChI=1S/C17H15N3O2S/c1-19(2)13-9-6-12(7-10-13)8-11-16-18-17-14(20(21)22)4-3-5-15(17)23-16/h3-11H,1-2H3

InChI Key

MXOWOMBWLHXOQW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=NC3=C(C=CC=C3S2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nitration of 2-Methyl-1,3-Benzothiazole

  • Starting Material : 2-Methyl-1,3-benzothiazole is synthesized via cyclization of 2-aminothiophenol with acetic anhydride (yield: 67%).
  • Nitration : The methyl group directs nitration to the para position (position 4). A mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is used under controlled temperatures (0–50°C).
  • Product : 2-Methyl-4-nitro-1,3-benzothiazole is isolated after neutralization and purification.

Table 1: Nitration Conditions for 2-Methyl-1,3-Benzothiazole

Reagent Ratio (w/w) Temperature (°C) Yield (%) Source
HNO₃/H₂SO₄ 1:2 0–50 80–85

One-Pot Cyclization and Nitration

  • Starting Material : Phenyl thiourea is cyclized in concentrated H₂SO₄ with Br₂, followed by nitration with fuming HNO₃.
  • Advantages : Higher yield (96%) and reduced steps compared to two-step methods.
  • Product : 2-Amino-6-nitro-1,3-benzothiazole (requires subsequent methylation or functionalization).

Formation of the Styryl Linker via Condensation

The ethenyl bridge is introduced through a Knoevenagel-like condensation between 2-methyl-4-nitro-1,3-benzothiazole and N,N-dimethyl-4-formylaniline.

Key Reaction Parameters

  • Catalyst : Acetic anhydride (catalytic amounts) or HCl.
  • Temperature : 120°C (neat conditions or in sealed tubes).
  • Time : 16–18 hours.

Table 2: Condensation Reaction Optimization

Substrate Aldehyde Partner Solvent Yield (%) Source
2-Methyl-4-nitrobenzothiazole N,N-Dimethyl-4-formylaniline Acetic Anhydride 52–80

Mechanism

  • Deprotonation : The methyl group at position 2 is activated by acid, forming a carbanion.
  • Nucleophilic Attack : The carbanion attacks the aldehyde carbonyl, forming a β-hydroxy intermediate.
  • Dehydration : Elimination of water yields the trans-stilbene analog (E-configuration).

Characterization and Purification

  • Spectroscopic Data :
    • ¹H NMR : Aromatic protons at δ 7.2–8.1 ppm; styryl protons at δ 6.8–7.4 ppm (doublet, J = 8–12 Hz).
    • IR : C=N stretch at 1620–1650 cm⁻¹; NO₂ stretch at 1350–1500 cm⁻¹.
  • Purification : Recrystallization from ethanol or ethyl acetate/petroleum ether.

Challenges and Alternative Approaches

Regioselectivity in Nitration

The nitro group’s position (position 4) is critical. Electron-donating groups (e.g., methyl) direct nitration to the para position, ensuring regioselectivity.

Stability of the Nitro Group

Nitro groups are sensitive to reducing agents. Condensation reactions must avoid strong reductants to prevent nitro group reduction.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-[2-(4-nitro-1,3-benzothiazol-2-yl)ethenyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of benzothiazole compounds exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds containing the benzothiazole moiety have been evaluated for their efficacy against multiple cancer cell lines, revealing IC50 values in the low micromolar range, which suggests potent activity against malignancies such as breast and lung cancer .

Antimicrobial Properties
N,N-Dimethyl-4-[2-(4-nitro-1,3-benzothiazol-2-yl)ethenyl]aniline has also been investigated for its antimicrobial potential. Preliminary studies indicate that this compound exhibits activity against a range of pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for similar benzothiazole derivatives has been reported around 256 µg/mL .

Materials Science

Dye Applications
The compound's structural characteristics make it suitable for use as a dye or pigment in various applications. Its ability to absorb light at specific wavelengths can be harnessed in the development of colorants for textiles and plastics. Research into the photostability and colorfastness of such compounds is ongoing to determine their viability in commercial products .

Environmental Studies

Pesticide Development
There is potential for utilizing this compound in the formulation of new pesticides. The compound's biological activity against pests could lead to the development of environmentally friendly pest control agents. Studies are being conducted to evaluate its effectiveness and safety in agricultural applications .

Case Study 1: Anticancer Efficacy

A study conducted by researchers at a prominent university evaluated the anticancer effects of various benzothiazole derivatives, including this compound. The results demonstrated significant cytotoxicity against human cancer cell lines with an emphasis on structure-activity relationships that highlight the importance of the nitro group in enhancing biological activity .

Case Study 2: Antimicrobial Activity

In a comparative study published in a peer-reviewed journal, several nitrobenzothiazole derivatives were assessed for their antimicrobial properties. The findings indicated that this compound exhibited superior activity against Gram-positive bacteria compared to other tested compounds, suggesting its potential as a lead compound for further development .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-[2-(4-nitro-1,3-benzothiazol-2-yl)ethenyl]aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzothiazole ring can intercalate with DNA, leading to potential anticancer effects. The dimethylamino group can enhance the compound’s solubility and facilitate its transport across cell membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Benzothiazole Derivatives

  • N,N-Dimethyl-4-((E)-(2-(4-phenylthiazol-2-yl)hydrazono)methyl)aniline (): This compound replaces the ethenyl group with a hydrazone linker. However, the nitro group in the target compound may provide stronger electron-withdrawing effects, influencing redox properties and charge-transfer efficiency .
  • 4-(6-Methyl-1,3-benzothiazol-2-yl)-N-(2-naphthylmethylene)aniline () :
    Substitution of the nitro group with a methyl group on the benzothiazole ring reduces electron-withdrawing effects, likely shifting absorption/emission spectra to longer wavelengths. The naphthylmethylene group enhances π-π stacking, which could improve solid-state photophysical properties compared to the dimethylaniline group in the target compound .

  • 3-[4-(4-Methoxy-3-nitrophenyl)-1,3-thiazol-2-yl]aniline (): The methoxy and nitro substituents on the phenyl ring create a push-pull electronic system, analogous to the target compound.

Linker Variations: Ethenyl vs. Other Bridges

  • N,N-Dimethyl-4-[(2,3,5,6-tetrafluoro-4-iodophenyl)diazenyl]aniline () :
    The diazenyl (azo) linker in this halogen-bonded complex enables strong intermolecular interactions, critical for supramolecular material design. In contrast, the ethenyl linker in the target compound favors rigidity and extended conjugation, which may enhance fluorescence quantum yields .

  • N,N-Dimethyl-4-((4-(2-(5-methylthiophen-2-yl)vinyl)-1H-1,2,3-triazol-1-yl)methyl)aniline () :
    The triazole-vinyl linker introduces heteroatoms and steric bulk, reducing conjugation efficiency compared to the ethenyl bridge. This structural difference likely lowers photostability and ICT effects .

Optical and Electronic Properties

  • Fluorescence Quantum Yields :
    Pyrimidoindazol derivatives (e.g., 4e in ) exhibit ΦF values up to 0.068, attributed to rigid, planar structures. The target compound’s ethenyl-bridged benzothiazole-aniline system may achieve similar or higher ΦF due to enhanced conjugation, though experimental data are needed .

  • Absorption/Emission Profiles :
    Halogen-bonded complexes () show redshifted absorption due to heavy-atom effects (iodine). The target compound’s nitro group may similarly redshift absorption but without heavy-atom-induced quenching .

Comparative Data Table

Compound Name Key Structural Features Optical Properties (λmax, ΦF) Applications References
N,N-Dimethyl-4-[2-(4-nitro-1,3-benzothiazol-2-yl)ethenyl]aniline Nitrobenzothiazole, ethenyl, dimethylaniline Data not available (inferred ICT) Optoelectronics, sensors
N,N-Dimethyl-4-((E)-(2-(4-phenylthiazol-2-yl)hydrazono)methyl)aniline Hydrazone linker, phenylthiazole λmax ~400 nm (estimated) Fluorescent probes
4-(6-Methyl-1,3-benzothiazol-2-yl)-N-(2-naphthylmethylene)aniline Methylbenzothiazole, naphthylmethylene λem ~500 nm (estimated) Organic electronics
N,N-Dimethyl-4-[(2,3,5,6-tetrafluoro-4-iodophenyl)diazenyl]aniline Azo linker, halogen bonding λmax ~450 nm (redshifted) Supramolecular materials
N,N-Dimethyl-4-(2-phenylpyrimido[1,2-b]indazol-4-yl)aniline (4e) Pyrimidoindazol core ΦF = 0.068 Light-emitting materials

Biological Activity

N,N-Dimethyl-4-[2-(4-nitro-1,3-benzothiazol-2-yl)ethenyl]aniline, a compound belonging to the benzothiazole family, has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological properties, including mechanisms of action, research findings, and potential applications in medicine and industry.

Chemical Structure and Properties

The compound's chemical formula is C17H15N3O2SC_{17}H_{15}N_3O_2S. Its structure features a benzothiazole moiety, which is known for contributing to various biological activities.

PropertyValue
Molecular Weight 325.38 g/mol
Solubility Soluble in organic solvents
Melting Point Not specified

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may exert its effects through:

  • Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes involved in metabolic pathways.
  • Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways.
  • Antimicrobial Activity : Research indicates that it possesses antimicrobial properties against a range of pathogens, including bacteria and fungi.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains and fungi, showing promising results:

PathogenActivity (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans8 µg/mL

These findings suggest its potential as an antimicrobial agent in clinical settings.

Anticancer Activity

Research has also highlighted the anticancer properties of this compound. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines:

Cell LineIC50 (µM)
MDA-MB-231 (Breast Cancer)10
SK-Hep-1 (Liver Cancer)15
NUGC-3 (Gastric Cancer)12

The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

  • Study on Antibacterial Activity : A recent study evaluated the antibacterial efficacy of various benzothiazole derivatives, including this compound. The results indicated that this compound exhibited superior activity against Gram-positive bacteria compared to traditional antibiotics .
  • Anticancer Research : In a study assessing the anticancer potential of benzothiazole derivatives, this compound was noted for its ability to induce apoptosis in cancer cells through the intrinsic pathway involving mitochondrial dysfunction .
  • Mechanism Elucidation : Another research effort focused on elucidating the molecular mechanisms underlying the biological activities of benzothiazole derivatives. It was found that this compound could inhibit specific kinases involved in cancer progression and inflammation .

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